Melting Point Depression vs. 2-Nitrobenzylamine Hydrochloride: Quantitative Thermal Stability Differentiation
The target compound exhibits a melting point of approximately 183 °C , which is 64 °C lower than the melting point of the des-methyl parent compound 2-nitrobenzylamine hydrochloride (CAS 24835-08-3), reported at 247 °C (decomposition) . This quantifiable thermal stability difference directly impacts recrystallization solvent selection and drying protocols. The lower melting point of the target compound is consistent with the disruption of crystal lattice packing by the 3-methyl substituent, a well-established phenomenon in substituted benzylamine derivatives .
| Evidence Dimension | Melting point (°C) as an indicator of thermal stability and crystallinity |
|---|---|
| Target Compound Data | ~183 °C (yellow solid) |
| Comparator Or Baseline | 2-Nitrobenzylamine hydrochloride (CAS 24835-08-3): 247 °C (dec.) |
| Quantified Difference | Δ = −64 °C (target compound melts 64 °C lower) |
| Conditions | Differential scanning calorimetry or capillary melting point; literature values from reputable vendor datasheets |
Why This Matters
A 64 °C melting point difference necessitates distinct purification (recrystallization solvent choice) and drying protocols that cannot be directly transferred from the des-methyl parent compound, making the target compound a non-fungible procurement item for laboratories seeking reproducible thermal processing workflows.
